1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide
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Overview
Description
1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of imidazole, sulfonamide, pyridine, and thiophene moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Sulfonamide Formation: Introduction of the sulfonamide group can be achieved by reacting the imidazole derivative with a sulfonyl chloride under basic conditions.
Pyridine and Thiophene Substitution: The pyridine and thiophene groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibition or activation of enzymes.
Receptor Interaction: Modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-carboxamide
- 1-isopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-phosphonate
Uniqueness
The uniqueness of 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-propan-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12(2)20-9-16(18-11-20)24(21,22)19-8-13-3-5-17-15(7-13)14-4-6-23-10-14/h3-7,9-12,19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZCEDHJZDCHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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